
3-Bromo-5-(methoxymethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar bromo-substituted benzaldehyde compounds has been demonstrated in various studies. For instance, the total synthesis of a biologically active, naturally occurring dibromo compound starting from a bromo-dimethoxyphenyl methanol has been successfully achieved in five steps with an overall yield of 34% (Akbaba et al., 2010). This process highlights the regioselective demethylation of aryl methyl ethers, a method potentially applicable to the synthesis of 3-Bromo-5-(methoxymethyl)benzaldehyde.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and properties of a compound. Although specific studies on 3-Bromo-5-(methoxymethyl)benzaldehyde's molecular structure are scarce, related compounds have been analyzed through techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the electronic environment and molecular geometry, which are essential for predicting the reactivity of similar compounds (Cao, 2009).
Chemical Reactions and Properties
Bromo-substituted benzaldehydes participate in a variety of chemical reactions, such as condensation, bromination, and hydrolysis, owing to the presence of the bromo group and the aldehyde functionality. For instance, the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde through bromination of a precursor demonstrates the compound's reactivity towards halogenation agents (Jian-bin, 2012).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, of 3-Bromo-5-(methoxymethyl)benzaldehyde, can be inferred from similar compounds. These properties are influenced by the molecular structure, particularly the bromo and methoxymethyl groups, which affect the compound's intermolecular interactions and, consequently, its physical state at room temperature and its solubility in various solvents.
Chemical Properties Analysis
The chemical properties of 3-Bromo-5-(methoxymethyl)benzaldehyde, such as reactivity towards nucleophiles and electrophiles, can be analyzed based on its functional groups. The bromo group makes it susceptible to nucleophilic substitution reactions, while the aldehyde group allows it to undergo various addition reactions. Studies on similar bromo-substituted compounds reveal insights into their reactivity patterns, offering a basis for predicting the behavior of 3-Bromo-5-(methoxymethyl)benzaldehyde in chemical transformations (Aljaar et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Processes
- Improving Synthetic Processes : Feng (2002) describes a synthetic process involving the reaction of P hydroxy benzaldehyde with bromine, leading to the synthesis of 3,5 methoxy 4 hydroxy benzaldehyde, which is a related compound (Yangyu Feng, 2002).
- Total Synthesis of Biologically Active Compounds : Akbaba et al. (2010) synthesized a natural product starting from a related methoxymethyl-substituted compound, highlighting the use of 3-Bromo-5-(methoxymethyl)benzaldehyde in natural product synthesis (Akbaba et al., 2010).
- Synthesis of Complexes : Zhang et al. (2013) prepared tetranuclear complexes using a compound structurally similar to 3-Bromo-5-(methoxymethyl)benzaldehyde, showcasing its potential in the synthesis of metal-organic complexes (Zhang et al., 2013).
Biological and Pharmacological Applications
- Antioxidant, Antimicrobial, and Anticancer Properties : Konuş et al. (2019) synthesized derivatives of a related bromophenol compound and evaluated their antioxidant, antimicrobial, and anticancer properties, indicating the potential of such compounds in medicinal chemistry (Konuş et al., 2019).
- Bromophenols from Marine Algae : Xu et al. (2003) isolated bromophenols, structurally related to 3-Bromo-5-(methoxymethyl)benzaldehyde, from marine algae, showing its occurrence in natural sources and its antibacterial properties (Xu et al., 2003).
Organic Chemistry and Catalysis
- Metal-Free Electrochemical Reactions : Areias et al. (2003) discussed an electrochemical reaction involving benzaldehyde, a compound structurally similar to 3-Bromo-5-(methoxymethyl)benzaldehyde, indicating its potential in metal-free catalysis (Areias et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Benzaldehyde derivatives, such as “3-Bromo-5-(methoxymethyl)benzaldehyde”, are often used in organic synthesis due to their reactivity. They can act as precursors to various useful compounds in pharmaceuticals and other chemical industries .
Mode of Action
The mode of action of benzaldehyde derivatives generally involves reactions at the carbonyl group or the aromatic ring. The bromine atom and methoxymethyl group in “3-Bromo-5-(methoxymethyl)benzaldehyde” can also participate in various reactions, providing a wide range of synthetic possibilities .
Biochemical Pathways
Without specific studies, it’s hard to predict the exact biochemical pathways that “3-Bromo-5-(methoxymethyl)benzaldehyde” might affect. Benzaldehyde derivatives are often involved in reactions with amines, alcohols, and acids, leading to the formation of various products .
Action Environment
The action, efficacy, and stability of “3-Bromo-5-(methoxymethyl)benzaldehyde” would likely be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
3-bromo-5-(methoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZFPHOWYOVWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


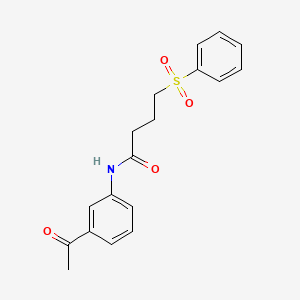
![N-[5-(1H-Benzimidazol-2-yl)-2-methoxyphenyl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2486674.png)
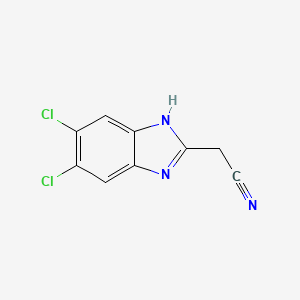
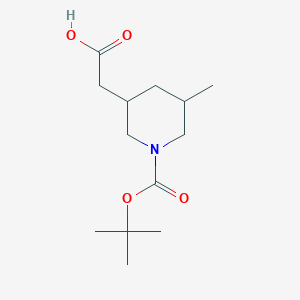
![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)

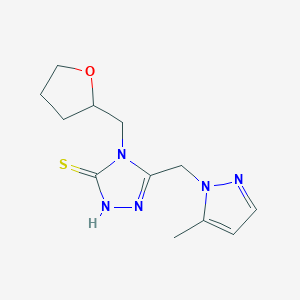
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)
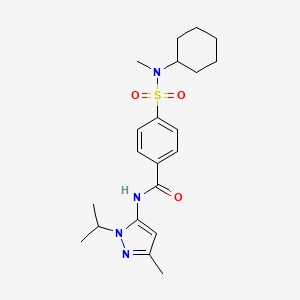
![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)

![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)